4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide
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Overview
Description
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole ring fused with a triazole ring, connected to a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide typically involves a multi-step processThis reaction involves the use of azides and alkynes to form 1,2,3-triazoles . The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity . This compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide.
Triazole Derivatives: Compounds with similar triazole structures, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Uniqueness
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide is unique due to its combination of indazole and triazole rings, which may confer distinct biological activities and chemical properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide |
InChI |
InChI=1S/C17H14N6O/c1-18-17(24)11-6-8-12(9-7-11)23-10-15(20-22-23)16-13-4-2-3-5-14(13)19-21-16/h2-10H,1H3,(H,18,24)(H,19,21) |
InChI Key |
HKHHFTBAHCNAOO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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